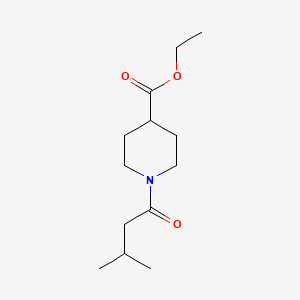
ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate” is an ester derived from 3-methylbutanoic acid (also known as isovaleric acid) and a piperidine derivative . Isovaleric acid is a branched-chain alkyl carboxylic acid with an unpleasant odor . Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges and one amine bridge .
Synthesis Analysis
While the specific synthesis pathway for “ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate” is not available, the general approach to synthesizing similar compounds often involves the reaction of an acyl chloride with an amine . For instance, the reaction between acyl chlorides and amines typically follows a nucleophilic addition/elimination mechanism .Molecular Structure Analysis
The molecular structure of “ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate” would likely include an ester functional group, which is derived from the carboxylic acid and an alcohol, and a piperidine ring . The 3-methylbutanoyl component would contribute a branched alkyl group to the structure .Chemical Reactions Analysis
Reactions involving compounds like “ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate” would likely depend on the reactivity of the ester and piperidine functional groups. For instance, esters can undergo hydrolysis, aminolysis, and reduction reactions . Piperidines, being a type of secondary amine, can participate in reactions such as alkylation, acylation, and the formation of enamines .Physical And Chemical Properties Analysis
The physical and chemical properties of “ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate” would depend on its molecular structure. For instance, 3-methylbutanol, a related compound, has a density of 0.809 g/mL at 25 °C, a boiling point of 131-132 °C, and is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
A significant application of related compounds involves organic synthesis and catalysis, exemplified by the development of phosphine-catalyzed annulations. Zhu et al. (2003) demonstrated that ethyl 2-methyl-2,3-butadienoate can undergo [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high regioselectivity and diastereoselectivities (Zhu, Lan, & Kwon, 2003). This methodology could be adapted for the synthesis and functionalization of "ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate," leveraging the compound's structural features for diverse synthetic applications.
Pharmacological Applications
Compounds structurally related to "ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate" have been explored for their pharmacological potential. For example, Hayashi et al. (1998) studied GPIIb/IIIa integrin antagonists, identifying compounds with significant antithrombotic potential (Hayashi et al., 1998). Although "ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate" itself was not specifically mentioned, the structural motifs and synthetic strategies discussed could inform its evaluation as a pharmacological agent or a precursor in drug development.
Materials Science
In materials science, related piperidine derivatives have been investigated for their applications in energy storage. Kim et al. (2013) explored the use of ethyl 1-methyl piperidinium bis(trifluoromethanesulfonyl)imide as a co-solvent in Li-ion batteries, highlighting its potential to improve conductivity and battery performance (Kim, Cho, & Shin, 2013). This suggests that "ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate" could be explored for similar applications, given its related chemical structure and potential for functionalization.
Eigenschaften
IUPAC Name |
ethyl 1-(3-methylbutanoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-4-17-13(16)11-5-7-14(8-6-11)12(15)9-10(2)3/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMXIRVZMGWCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5568730.png)
![(1S*,5R*)-3-[(2-butyl-1H-imidazol-4-yl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568731.png)


![2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone)](/img/structure/B5568751.png)

![4-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5568766.png)
![4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5568772.png)

![ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5568783.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-ethoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568799.png)
![2-benzyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568802.png)
![N-{[3-(3-chlorophenyl)-5-isoxazolyl]methyl}-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568811.png)
![9-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5568813.png)